molecular formula C21H21N3O B3304321 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921779-50-2

1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3304321
CAS No.: 921779-50-2
M. Wt: 331.4 g/mol
InChI Key: FFSWBKKLOZFMQD-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 1-position with a 3-methylbenzyl group and at the 2-position with a 5-propyl-1,3,4-oxadiazole moiety. The 3-methylphenyl group contributes steric bulk and lipophilicity, and the propyl chain on the oxadiazole may influence solubility and binding interactions.

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-3-7-20-22-23-21(25-20)19-13-17-10-4-5-11-18(17)24(19)14-16-9-6-8-15(2)12-16/h4-6,8-13H,3,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSWBKKLOZFMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The 1,3,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of the 3-methylphenyl group to the indole-oxadiazole scaffold under appropriate reaction conditions.

Chemical Reactions Analysis

1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity . The 1,3,4-oxadiazole ring can enhance the compound’s binding affinity and specificity, leading to improved biological activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s properties can be contextualized against analogs with similar indole-oxadiazole frameworks but differing substituents (Table 1).

Table 1: Key Properties of Indole-Oxadiazole Derivatives

Compound Name Substituents (Indole Position) Molecular Weight Melting Point (°C) logP Key Spectral Features (NMR, IR)
Target Compound 1: 3-methylbenzyl; 2: 5-propyl 335.41* Not reported ~4.2† Expected δ 2.35 (CH3, benzyl), δ 1.0–1.5 (propyl)
3-(5-Amino-oxadiazol-2-yl)-2-methyl-1H-indole (19a) 3: 5-amino; 2: methyl 214.09 188 ~1.8 δ 2.52 (CH3), δ 4.39 (NH2); IR: 3401 cm⁻¹ (NH)
1-[(4-Fluorophenyl)methyl]-2-(5-methyl-oxadiazol-2-yl)-1H-indole 1: 4-fluorobenzyl; 2: 5-methyl 307.33 Not reported 3.75 δ 2.31 (CH3); ¹³C-NMR: 15.23 (CH3)
5-(Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4) 3: methyl; oxadiazole: thiol 233.28 Not reported ~2.5 IR: 3179 cm⁻¹ (NH); δ 6.33–7.78 (ArH)

*Calculated from molecular formula (C21H21N3O); †Estimated via analogous substituent contributions.

Key Observations:
  • Lipophilicity: The target compound’s logP (~4.2) is higher than 19a (logP ~1.8) due to the hydrophobic 3-methylbenzyl and propyl groups. It is slightly more lipophilic than the 4-fluorobenzyl analog (logP 3.75), reflecting the methyl group’s nonpolar contribution compared to fluorine .
  • Melting Points: The 5-amino-oxadiazole derivative (19a) has a lower melting point (188°C) than phenyl-substituted analogs, likely due to reduced crystallinity from the polar NH2 group .
  • Spectral Signatures : The target’s propyl chain would show characteristic triplet/multiplet signals (δ 0.9–1.7) in ¹H NMR, distinct from methyl (δ 2.3–2.5) or thiol (δ 3.5–4.0) groups in analogs .

Biological Activity

1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound classified under indole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is C21H21N3OC_{21}H_{21}N_3O, and it features an indole core fused with a 1,3,4-oxadiazole ring and a 3-methylphenyl group. The unique structure contributes to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC21H21N3O
IUPAC Name1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
CAS Number921779-50-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, influencing cellular pathways. The oxadiazole moiety may enhance the compound's capacity to inhibit specific enzymes or proteins, contributing to its observed biological effects.

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.220.22 to 0.25μg/mL0.25\mu g/mL, indicating potent antimicrobial activity .

Anticancer Activity

Indole derivatives have been explored for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that compounds containing the indole structure can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The effectiveness of 1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can be attributed to specific structural features:

  • Indole Core : Essential for receptor binding and biological activity.
  • Oxadiazole Ring : Enhances interactions with enzymes and may contribute to the compound's pharmacological profile.

Comparative analysis with similar compounds reveals that modifications in the phenyl or oxadiazole regions can significantly alter biological efficacy.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, a series of synthesized indole derivatives were tested for antimicrobial properties. Among them, one derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of the indole scaffold for developing new antimicrobial agents .

Anticancer Research

Research conducted on various indole derivatives indicated their ability to inhibit tumor growth in xenograft models. The study reported that certain substitutions on the indole ring enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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